6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442760
InChI: InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11/h7-8,15H,5-6H2,1-4H3
SMILES:
Molecular Formula: C13H19BN2O2
Molecular Weight: 246.12 g/mol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC20442760

Molecular Formula: C13H19BN2O2

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C13H19BN2O2
Molecular Weight 246.12 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11/h7-8,15H,5-6H2,1-4H3
Standard InChI Key OPGWYNZPRNVWDE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)N=C2

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a boronic ester derivative featuring a pyrrolopyridine framework. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic esters are widely utilized as intermediates in Suzuki-Miyaura cross-coupling reactions and other transformations.

Molecular Data

PropertyValue
Molecular FormulaC12H19BN2O2
Molecular Weight234.11 g/mol
IUPAC Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2

Structural Features

The compound consists of:

  • A pyrrolopyridine core with a fused bicyclic structure.

  • A boronic ester group (tetramethyl dioxaborolane) attached at position 6 of the pyrrolopyridine ring.

Physical Characteristics

PropertyValue
AppearanceLikely a crystalline solid
SolubilitySoluble in organic solvents
StabilityStable under standard conditions; sensitive to moisture due to boronic ester functionality

Synthetic Applications

The boronic ester group enables this compound to act as a key intermediate in Suzuki-Miyaura coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing pharmaceuticals and agrochemicals.

Synthesis

The compound can be synthesized via established methods for boronic ester formation:

  • Borylation Reaction: Starting with a halogenated pyrrolopyridine derivative (e.g., brominated or iodinated), a palladium-catalyzed reaction with bis(pinacolato)diboron yields the desired product.

    Example Reaction Scheme:

    \text{Pyrrolopyridine-Br} + \text{B_{2}pin_{2}} \xrightarrow{\text{Pd catalyst}} \text{6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolopyridine}

Related Compounds

Studies on structurally similar compounds suggest:

  • Biological Activity: Pyrrolopyridines exhibit kinase inhibition and potential anticancer properties .

  • Synthetic Utility: Boronic esters derived from similar frameworks are widely used in cross-coupling reactions for complex molecule construction .

Challenges

The sensitivity of the boronic ester group to hydrolysis poses challenges in handling and storage.

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